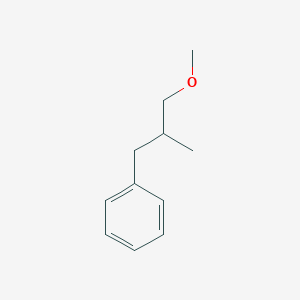

(3-Methoxy-2-methylpropyl)benzene

Vue d'ensemble

Description

(3-Methoxy-2-methylpropyl)benzene, also known as this compound, is a useful research compound. Its molecular formula is C11H16O and its molecular weight is 164.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Fragrance Industry Applications

(3-Methoxy-2-methylpropyl)benzene is notably utilized in the fragrance industry due to its floral and fruity scent profile. It is often incorporated into perfumes to enhance aromatic compositions. Its unique characteristics allow it to blend well with various fragrance notes, particularly rose and green notes, making it a valuable ingredient for perfumers .

Table 1: Fragrance Characteristics of this compound

| Characteristic | Description |

|---|---|

| Scent Profile | Floral, fruity |

| Compatibility | Blends well with rose and green notes |

| Usage | Commonly used in perfumes |

Toxicological Safety Assessments

Extensive research has been conducted on the safety of this compound. A safety assessment evaluated its potential toxicity, including genotoxicity, reproductive toxicity, and skin sensitization. The findings indicate that the compound does not exhibit significant genotoxic effects and is not classified as a skin sensitizer under current usage levels .

Key Findings from Toxicological Studies:

- Genotoxicity: No mutagenic effects observed in Ames tests.

- Skin Sensitization: No reactions noted in guinea pig maximization tests.

- Reproductive Toxicity: Exposure levels below the threshold of toxicological concern (TTC) indicate safety for reproductive health .

Table 2: Summary of Toxicological Data

| Endpoint | Findings |

|---|---|

| Genotoxicity | Non-mutagenic in Ames test |

| Skin Sensitization | No sensitization reactions observed |

| Reproductive Toxicity | Safe exposure levels below TTC |

Environmental Impact and Safety

The environmental assessment of this compound indicates that it is not persistent or bioaccumulative. Screening-level risk assessments show that its use does not pose a significant risk to aquatic environments, as its predicted environmental concentration (PEC) is below the predicted no-effect concentration (PNEC) .

Environmental Safety Assessment Highlights:

- The compound was evaluated for potential risks to aquatic life and found to have a PEC/PNEC ratio of less than 1.

- Biodegradation studies indicate that it undergoes moderate biodegradation over time, with approximately 30% degradation observed in closed bottle tests following OECD guidelines .

Table 3: Environmental Assessment Data

| Assessment Type | Results |

|---|---|

| Biodegradation Rate | 30% after 28 days |

| PEC/PNEC Ratio | < 1 (indicating low risk) |

| Persistence | Not persistent or bioaccumulative |

Propriétés

Numéro CAS |

120811-92-9 |

|---|---|

Formule moléculaire |

C11H16O |

Poids moléculaire |

164.24 g/mol |

Nom IUPAC |

(3-methoxy-2-methylpropyl)benzene |

InChI |

InChI=1S/C11H16O/c1-10(9-12-2)8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 |

Clé InChI |

YRELUSXNOZNOQI-UHFFFAOYSA-N |

SMILES |

CC(CC1=CC=CC=C1)COC |

SMILES canonique |

CC(CC1=CC=CC=C1)COC |

Key on ui other cas no. |

120811-92-9 |

Synonymes |

Benzene,(3-methoxy-2-methylpropyl)- |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.